molecular formula C22H12BrClN2O4 B12032571 4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355421-75-9

4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12032571
CAS No.: 355421-75-9
M. Wt: 483.7 g/mol
InChI Key: CFMDEOBZJAUEGQ-UHFFFAOYSA-N
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Description

4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C22H12BrClN2O4 and a molecular weight of 483.709 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to the modulation of cell growth and apoptosis .

Comparison with Similar Compounds

4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

    4-Nitrophenyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate: Similar in structure but with a methyl group instead of a chloro group, which may affect its biological activity.

    4-Nitrophenyl 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylate: Contains a fluorine atom, which can influence its reactivity and interaction with biological targets.

    4-Nitrophenyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate: The presence of a methoxy group can alter its electronic properties and solubility.

Properties

CAS No.

355421-75-9

Molecular Formula

C22H12BrClN2O4

Molecular Weight

483.7 g/mol

IUPAC Name

(4-nitrophenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H12BrClN2O4/c23-14-3-10-20-18(11-14)19(12-21(25-20)13-1-4-15(24)5-2-13)22(27)30-17-8-6-16(7-9-17)26(28)29/h1-12H

InChI Key

CFMDEOBZJAUEGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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